molecular formula C17H14N4O4 B2830355 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide CAS No. 941876-08-0

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide

Cat. No.: B2830355
CAS No.: 941876-08-0
M. Wt: 338.323
InChI Key: ALUWLTHGVORBQJ-UHFFFAOYSA-N
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Description

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core substituted with dimethyl groups and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrido[1,2-a]pyrimidinone Core

      Starting Materials: 2,6-dimethylpyridine and ethyl acetoacetate.

      Reaction Conditions: The initial step involves the condensation of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrido[1,2-a]pyrimidinone core.

  • Nitration

      Starting Materials: The pyrido[1,2-a]pyrimidinone core.

      Reaction Conditions: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

  • Amidation

      Starting Materials: The nitrated pyrido[1,2-a]pyrimidinone and 4-aminobenzoyl chloride.

      Reaction Conditions: The final step involves the reaction of the nitrated intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Often performed under mild conditions to avoid over-reduction.

      Products: Reduction of the nitro group to an amine is a common transformation.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, research is ongoing to evaluate the therapeutic potential of this compound. Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial properties, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamide moiety is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to target proteins. The pyrido[1,2-a]pyrimidinone core may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target site.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide: Similar structure but with different substitution patterns.

    N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-aminobenzamide: Contains an amino group instead of a nitro group.

    N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-chlorobenzamide: Contains a chloro group instead of a nitro group.

Uniqueness

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and a nitrobenzamide moiety allows for a diverse range of chemical reactions and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-4-3-9-20-15(10)18-11(2)14(17(20)23)19-16(22)12-5-7-13(8-6-12)21(24)25/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWLTHGVORBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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